3-Methyl-6,7-dihydro-5h-cyclopenta[b]pyridine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclization Method: One common method for synthesizing 3-Methyl-6,7-dihydro-5h-cyclopenta[b]pyridine involves the cyclization of appropriate precursors. For instance, starting from 3-methylpyridine, a series of reactions including alkylation and subsequent cyclization can be employed to form the desired compound.
Catalytic Hydrogenation: Another method involves the catalytic hydrogenation of 3-methyl-5H-cyclopenta[b]pyridine. This process typically uses a palladium or platinum catalyst under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 3-Methyl-6,7-dihydro-5h-cyclopenta[b]pyridine can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into more saturated derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly at the methyl group or the nitrogen atom. Halogenation, nitration, and sulfonation are common substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: this compound-2,3-dione.
Reduction: this compound-2-amine.
Substitution: 3-Chloro-6,7-dihydro-5h-cyclopenta[b]pyridine.
Scientific Research Applications
Chemistry
In chemistry, 3-Methyl-6,7-dihydro-5h-cyclopenta[b]pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound in the development of new drugs due to its ability to interact with various biological targets.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. These derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives can be used as additives in polymers and as intermediates in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-Methyl-6,7-dihydro-5h-cyclopenta[b]pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2,3-Cyclopentenopyridine: Similar in structure but lacks the methyl group at the 3-position.
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: An oxidized derivative with a ketone group.
5H-1-Pyrindine: Another structural isomer with different substitution patterns.
Uniqueness
3-Methyl-6,7-dihydro-5h-cyclopenta[b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 3-position can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-7-5-8-3-2-4-9(8)10-6-7/h5-6H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSNODFENVAWHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCC2)N=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20182872 | |
Record name | 6,7-Dihydro-3-methyl-5H-1-pyrindine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20182872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28712-61-0 | |
Record name | 6,7-Dihydro-3-methyl-5H-cyclopenta[b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28712-61-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,7-Dihydro-3-methyl-5H-1-pyrindine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028712610 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6,7-Dihydro-3-methyl-5H-1-pyrindine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20182872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,7-dihydro-3-methyl-5H-1-pyrindine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.696 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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